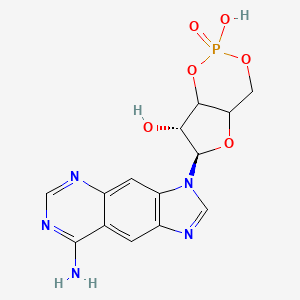

Benzoadenosine 3'-5'-monophosphate

Description

Context within Cyclic Nucleotide Analogues and Nucleotide Chemistry

Cyclic nucleotide analogues are structurally modified versions of natural cyclic nucleotides like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov These analogues have become indispensable tools for dissecting cellular signaling pathways. mdpi.com The field of nucleotide chemistry has produced a vast library of these molecules, each with specific properties designed for particular experimental needs. wikipedia.org Modifications can be made to the base, the sugar, or the phosphate (B84403) moiety of the nucleotide. wikipedia.org

The primary goals of these chemical modifications include:

Enhanced Membrane Permeability: To facilitate entry into cells. nih.govnih.gov

Increased Resistance to Degradation: To prolong their action by evading enzymatic breakdown by phosphodiesterases. nih.govnih.gov

Improved Target Specificity: To selectively activate or inhibit specific downstream effector proteins, such as protein kinases. nih.govmdpi.com

Introduction of Reporter Groups: Such as fluorescent tags, to enable visualization and tracking of the molecule within cellular systems. nih.gov

These synthetic analogues can act as agonists, activating their target proteins, or as antagonists, competitively inhibiting the binding of the natural cyclic nucleotide. nih.govmdpi.com For instance, the Rp-diastereomers of adenosine (B11128) and guanosine 3',5'-cyclic monophosphorothioates are well-known competitive inhibitors of cAMP- and cGMP-dependent protein kinases, respectively. nih.govnih.govmdpi.com The development of such specific molecular tools has opened new avenues for both fundamental and applied research, allowing for detailed investigation of cyclic nucleotide-dependent ion channels, guanine (B1146940) nucleotide exchange factors (GEFs), and various other target proteins. nih.govmdpi.com

| Type of Cyclic Nucleotide Analogue | Common Modification | Primary Research Application | Example(s) |

| Phosphorothioates | Substitution of a non-bridging oxygen in the phosphate group with sulfur. | Competitive inhibition of protein kinases. | Rp-cAMPS, Rp-cGMPS |

| 8-Substituted Analogues | Modification at the 8-position of the purine (B94841) ring. | Probing the binding site of target proteins; some have anticancer potential. | 8-Bromo-cAMP, 8-Chloro-cAMP |

| Dibutyryl Analogues | Acylation at the N6 and O2' positions. | Increased membrane permeability for in-cell studies. | N6,O2'-dibutyryl-cAMP |

| Fluorescent Analogues | Attachment of a fluorophore. | Visualization and quantification in biological systems. | 1,N6-ethenoadenosine 3',5'-monophosphate |

| Benzoadenosine (B1666586) Analogues | Fusion of a benzene (B151609) ring to the adenine (B156593) base. | Probing spatial requirements of nucleotide-binding sites. | lin-Benzoadenosine 3'-5'-monophosphate |

Historical Trajectory of Benzoadenosine Analogues as Biochemical Probes

The development of benzoadenosine analogues stems from the desire to understand the specific interactions between cyclic nucleotides and their protein targets. A key example is linear-benzoadenosine 3':5'-monophosphate (lin-benzo-cAMP), a fluorescent, "stretched-out" analogue of cAMP. Research published in 1978 demonstrated that this analogue, which is 2.4 Å wider than cAMP, could effectively activate cAMP-dependent protein kinase (PKA) from brain and skeletal muscle tissue. nih.gov This finding was significant as it indicated that the binding site of PKA could accommodate a bulkier, spatially extended ligand, providing valuable insights into the topology of the nucleotide-binding domain. nih.gov

The study showed that lin-benzo-cAMP could maximally activate the protein kinase, similar to the natural ligand, cAMP. nih.gov In parallel, the corresponding nucleoside, linear-benzoadenosine, was found to be a slight inhibitor of the kinase, a function analogous to that of adenosine. nih.gov These early studies established benzoadenosine derivatives as powerful probes for mapping the structural and steric parameters of enzyme active sites. nih.gov The intrinsic fluorescence of these compounds was an added advantage, allowing for spectroscopic studies of binding events. nih.gov

| Compound | Effect on cAMP-Dependent Protein Kinase Activity | Key Finding |

| linear-Benzoadenosine 3':5'-monophosphate (lin-benzo-cAMP) | Maximal activation | The enzyme's binding site can accommodate a 2.4 Å wider analogue. |

| linear-Benzoadenosine | Slight inhibition | Interacts with the protein kinase in a manner similar to adenosine. |

| Cyclic AMP (cAMP) | Activation (natural ligand) | Serves as the benchmark for activation studies. |

| Adenosine | Inhibition | Acts as a natural inhibitor of the kinase. |

Rationale for Structural Elongation in Nucleotide Derivatives for Research Applications

The deliberate structural elongation of nucleotide derivatives, such as in the creation of benzoadenosine analogues, serves a critical purpose in biochemical research. By systematically extending the molecular dimensions of a ligand, scientists can probe the size and shape of its binding pocket on a target protein. This approach helps to define the spatial boundaries and steric tolerance of the active site.

The successful activation of protein kinase A by the "stretched-out" lin-benzo-cAMP molecule demonstrated that the cAMP binding site is not a rigid, tightly constrained pocket but possesses a degree of flexibility and can accommodate larger structures. nih.gov This information is crucial for the rational design of novel, highly specific agonists or antagonists. By understanding the spatial limits of a binding site, medicinal chemists can design molecules that form optimal interactions with the target protein, potentially leading to improved potency and selectivity.

Furthermore, the addition of extended chemical structures, like the benzo group, can introduce new properties to the molecule. These can include altered electronic characteristics, hydrophobicity, and the potential for new intermolecular interactions, such as pi-stacking, with amino acid residues in the binding site. These modifications are fundamental to the field of structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. nih.govnih.gov Ultimately, the rationale for structural elongation is to create sophisticated chemical tools that provide a deeper understanding of molecular recognition events in biological systems. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

61925-60-8 |

|---|---|

Molecular Formula |

C14H14N5O6P |

Molecular Weight |

379.26 g/mol |

IUPAC Name |

(6R,7R)-6-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C14H14N5O6P/c15-13-6-1-8-9(2-7(6)16-4-17-13)19(5-18-8)14-11(20)12-10(24-14)3-23-26(21,22)25-12/h1-2,4-5,10-12,14,20H,3H2,(H,21,22)(H2,15,16,17)/t10?,11-,12?,14-/m1/s1 |

InChI Key |

WOBUZOBLIYQDII-YFTKGUKSSA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C3C=C5C(=C4)C(=NC=N5)N)O)OP(=O)(O1)O |

Isomeric SMILES |

C1C2C([C@H]([C@@H](O2)N3C=NC4=C3C=C5C(=C4)C(=NC=N5)N)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3C=C5C(=C4)C(=NC=N5)N)O)OP(=O)(O1)O |

Synonyms |

benzoadenosine 3'-5'-monophosphate |

Origin of Product |

United States |

Biochemical Interactions and Enzymatic Catalysis Modulated by Benzoadenosine 3 5 Monophosphate

Interaction with Protein Kinases

Characterization of Cyclic AMP-Dependent Protein Kinase (PKA) Binding and Activation

Benzoadenosine (B1666586) 3'-5'-monophosphate (cAMP) is a pivotal second messenger that regulates a multitude of cellular processes, primarily through the activation of cAMP-dependent protein kinase (PKA). The activation of PKA is a critical step in the cAMP signaling cascade. In its inactive state, PKA exists as a tetrameric holoenzyme, composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then able to phosphorylate target substrate proteins on serine and threonine residues, thereby modulating their activity.

The two major isoforms of PKA, type I (PKA-I) and type II (PKA-II), are distinguished by their regulatory subunits (RI and RII, respectively). While PKA-I is predominantly found in the cytoplasm, PKA-II is often localized to specific subcellular compartments through its association with A-kinase anchoring proteins (AKAPs). This localization is crucial for the spatial and temporal regulation of PKA signaling. The affinity of the regulatory subunits for cAMP is a key determinant of the sensitivity of PKA to fluctuations in intracellular cAMP levels. The RI subunits generally exhibit a higher affinity for cAMP, resulting in a lower threshold for PKA-I activation compared to PKA-II.

The dissociation of the PKA holoenzyme upon cAMP binding can be represented by the following equation:

R₂C₂ + 4cAMP ⇌ R₂(cAMP)₄ + 2C

This reversible process allows for a dynamic regulation of PKA activity, ensuring that the kinase is only active when and where it is needed.

Steady-State Kinetic Analysis of PKA Substrate and Inhibitory Activities

The catalytic activity of PKA has been extensively studied using steady-state kinetics. These analyses have provided valuable insights into the enzyme's mechanism and its interactions with substrates and inhibitors. One study investigated the interaction of lin-benzoadenosine di- and triphosphates with the catalytic subunit of PKA. lin-Benzo-ADP was found to be a competitive inhibitor with respect to ATP, with a Ki of 8.0 microM, similar to the Ki for ADP (9.0 microM). nih.gov This indicates that lin-benzo-ADP binds to the same site as ATP on the catalytic subunit.

In contrast, lin-benzo-ATP was identified as a substrate for PKA's phosphotransferase activity. nih.gov With the peptide substrate Leu-Arg-Arg-Ala-Ser-Leu-Gly, the Km for lin-benzo-ATP was 11.3 microM, which is comparable to the Km for ATP (11.9 microM). nih.gov However, the Vmax with lin-benzo-ATP was only 20% of the Vmax observed with ATP. nih.gov This suggests that while lin-benzo-ATP can bind to the catalytic subunit with a similar affinity to ATP, its hydrolysis and the subsequent phosphate (B84403) transfer are less efficient.

| Nucleotide | Role | Ki (µM) | Km (µM) | Vmax (% of ATP) |

| lin-Benzo-ADP | Competitive Inhibitor | 8.0 | - | - |

| ADP | Competitive Inhibitor | 9.0 | - | - |

| lin-Benzo-ATP | Substrate | - | 11.3 | 20 |

| ATP | Substrate | - | 11.9 | 100 |

Allosteric Regulation and Competitive Inhibition Mechanisms with PKA

The regulation of PKA activity is a complex process that involves both allosteric activation by cAMP and competitive inhibition at the ATP-binding site. Allosteric modulation is a key mechanism for controlling enzyme activity, and in the case of PKA, the binding of cAMP to the regulatory subunits, distant from the catalytic site, induces the conformational changes that lead to activation.

Some compounds can act as allosteric modulators, influencing the enzyme's activity without directly binding to the active site. Interestingly, some molecules can exhibit "allosteric pluripotency," acting as either agonists or antagonists depending on the cellular context. nih.gov For instance, the presence or absence of MgATP can alter the effect of certain allosteric modulators on PKA. nih.gov

Competitive inhibitors, on the other hand, bind directly to the active site of the catalytic subunit, preventing the binding of ATP. As discussed previously, lin-benzo-ADP acts as a competitive inhibitor of PKA with respect to ATP. nih.gov This type of inhibition is reversible, and its effectiveness depends on the relative concentrations of the inhibitor and the substrate (ATP).

Modulation of Phosphodiesterase Activities

Effects on Cyclic Nucleotide Phosphodiesterase (PDE) Isozymes

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in regulating intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov There are 11 families of PDEs, each with distinct substrate specificities, regulatory properties, and tissue distribution. nih.gov Some PDEs are specific for cAMP (PDE4, 7, and 8), some are specific for cGMP (PDE5, 6, and 9), and others can hydrolyze both (PDE1, 2, 3, 10, and 11). nih.gov

The activity of these PDE isozymes is critical in shaping the spatiotemporal dynamics of cyclic nucleotide signaling. By degrading cAMP, PDEs terminate the signal initiated by adenylyl cyclases and contribute to the maintenance of low basal levels of this second messenger. The compartmentalization of different PDE isozymes within the cell allows for the creation of localized signaling domains, where cAMP levels can be precisely regulated.

The modulation of PDE activity by various compounds can have significant physiological effects. For example, inhibitors of specific PDE isozymes have been developed as therapeutic agents for a range of conditions. By preventing the degradation of cAMP, these inhibitors can potentiate the effects of signaling pathways that rely on this second messenger.

Specificity of Interaction with cAMP-Degrading Phosphodiesterases

The interaction of various compounds with cAMP-degrading phosphodiesterases is a key area of research. The specificity of these interactions is crucial for the development of targeted therapies with minimal side effects. Different PDE families and even different splice variants within the same family can exhibit distinct sensitivities to inhibitors.

For instance, in pig aortic smooth muscle cells, three different PDE isoenzymes were separated and characterized. nih.gov One was a calmodulin-dependent PDE, while the other two were sensitive to inhibition by CI-930 and rolipram, respectively. nih.gov This study highlighted the differential roles of these isoenzymes in modulating cellular cAMP levels in response to adenosine (B11128) stimulation. nih.gov

The affinity of different PDE isozymes for cAMP varies significantly. nih.gov For example, PDE3 and PDE8 have high affinities for cAMP, in the range of 10-100 nM. nih.gov This diversity in substrate affinity and inhibitor sensitivity allows for the fine-tuning of cAMP signaling in different cellular contexts.

| PDE Family | Substrate Specificity |

| PDE1 | cAMP and cGMP |

| PDE2 | cAMP and cGMP |

| PDE3 | cAMP and cGMP |

| PDE4 | cAMP |

| PDE5 | cGMP |

| PDE6 | cGMP |

| PDE7 | cAMP |

| PDE8 | cAMP |

| PDE9 | cGMP |

| PDE10 | cAMP and cGMP |

| PDE11 | cAMP and cGMP |

Interactions with Nucleic Acid Modifying Enzymes

The introduction of the bulky benzo group to the adenine (B156593) ring of adenosine 3',5'-monophosphate significantly alters its interaction with enzymes that synthesize or modify nucleic acids. These interactions have been explored to understand the steric and electronic tolerance of these enzymes' active sites.

Substrate Properties in DNA Polymerase Reactions (e.g., Nick-Translation)

The triphosphate form of benzoadenosine, specifically 2'-deoxy-lin-benzoadenosine 5'-triphosphate, has been investigated as a potential substrate for DNA polymerases. In nick-translation experiments utilizing Escherichia coli DNA polymerase I, the incorporation of this analog into a poly[d(A-T)] template was found to be extremely limited nih.gov. Nearest-neighbor analysis confirmed that the benzoadenosine analog was not significantly incorporated into the internal positions of the DNA polymer nih.gov. This suggests that the dimensional extension of the purine (B94841) ring system poses a significant steric hindrance within the active site of the polymerase, preventing efficient processivity.

| Enzyme | Substrate Analog | Template | Observation |

| E. coli DNA Polymerase I | 2'-deoxy-lin-benzoadenosine 5'-triphosphate | poly[d(A-T)] | Very low level of incorporation |

Studies on Other Nucleotide-Binding Enzymes

The broader utility and biochemical impact of benzoadenosine 3',5'-monophosphate and its derivatives have been assessed by examining their interactions with a range of other nucleotide-binding enzymes.

Activity as a Substrate for Pyruvate (B1213749) Kinase

Pyruvate kinase, a key enzyme in glycolysis, catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) to ADP to form ATP. The diphosphate (B83284) of 2'-deoxy-lin-benzoadenosine has been demonstrated to be a substrate for this enzyme nih.gov. This indicates that the active site of pyruvate kinase can accommodate the "stretched-out" benzoadenine ring and phosphorylate it to its corresponding triphosphate. This finding is significant as it provides an enzymatic route to synthesize the triphosphate analog for use in other biochemical studies nih.gov.

| Enzyme | Substrate Analog | Reaction |

| Pyruvate Kinase | 2'-deoxy-lin-benzoadenosine 5'-diphosphate | Phosphorylation to the corresponding triphosphate |

Competitive Inhibition of Ribonucleotide Reductase by Analogues

While direct studies on the competitive inhibition of ribonucleotide reductase by benzoadenosine 3',5'-monophosphate analogues are not extensively documented, the general strategy of using nucleoside analogs as inhibitors of this enzyme is well-established. Ribonucleotide reductase is responsible for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis. Many anticancer and antiviral therapies target this enzyme. Nucleoside analogs, after intracellular phosphorylation to their di- or triphosphate forms, can act as competitive inhibitors by binding to the active site or allosteric sites of the enzyme, thereby blocking the binding of the natural substrates. Given that the diphosphate of 2'-deoxy-lin-benzoadenosine is a substrate for pyruvate kinase, it is plausible that this analog could interact with ribonucleotide reductase, although specific inhibitory activity and the competitive nature of such an interaction require further investigation.

Specificity Challenges with Guanosine (B1672433) Monophosphate Kinase and Succinyl-CoA Synthetase

The ability of enzymes to distinguish between different nucleotides is crucial for maintaining metabolic fidelity. The introduction of a modified base like benzoadenine can present a challenge to this specificity.

Guanosine Monophosphate (GMP) Kinase: This enzyme catalyzes the phosphorylation of GMP to GDP. While direct studies with benzoadenosine 3',5'-monophosphate are lacking, research on the related cGMP-dependent protein kinase has shown that lin-benzo-ADP acts as a competitive inhibitor with respect to ATP nih.gov. This suggests that the active site can accommodate the extended purine structure, even though the catalytic efficiency (Vmax) with lin-benzo-ATP as a substrate is significantly reduced compared to ATP nih.gov. This raises the possibility that GMP kinase might also interact with benzoadenosine analogs, potentially leading to inhibition or off-target phosphorylation, which would represent a specificity challenge.

Succinyl-CoA Synthetase (SCS): This enzyme of the citric acid cycle couples the conversion of succinyl-CoA to succinate (B1194679) with the phosphorylation of a nucleoside diphosphate (either ADP or GDP, depending on the isozyme). The nucleotide specificity of SCS is a subject of ongoing research, with studies indicating that "gatekeeper" residues at the entrance of the nucleotide-binding site play a crucial role in determining whether ATP or GTP can bind exeter.ac.uknih.gov. The larger size of the benzoadenine ring would likely face steric and electrostatic challenges when interacting with these gatekeeper residues. While no direct studies have been reported on the interaction of SCS with benzoadenosine 3',5'-monophosphate or its di/triphosphate derivatives, the known mechanisms of nucleotide selection in SCS suggest that the enzyme would likely exhibit a very low affinity, if any, for such a modified nucleotide, thereby presenting a significant specificity challenge for the analog to act as a substrate.

Structural Activity Relationships and Molecular Probing Applications

Conformational Analysis and Enzyme Active Site Dimensionality Probing

The size and shape of a molecule are paramount to its biological function, dictating how it fits within the constrained environment of an enzyme's active site. Benzoadenosine (B1666586) derivatives serve as molecular rulers, allowing scientists to probe the dimensions and conformational flexibility of these critical domains.

The introduction of a benzene (B151609) ring to the adenosine (B11128) structure, creating lin-benzoadenosine, significantly expands the purine (B94841) ring system. This modification was developed to probe the spatial tolerance of enzyme active sites. researchgate.net The larger surface area of the lin-benzo moiety can enhance or disrupt interactions depending on the topology of the binding pocket. For some enzymes, the extended aromatic system can lead to improved stacking interactions and higher affinity. However, if the active site is sterically constrained, the bulky nature of the benzoadenosine may prevent an optimal fit, requiring conformational adjustments from either the ligand or the enzyme to be accommodated. researchgate.net The versatility of lin-benzo-adenine nucleotides allows them to function not only as fluorescent reporters but also as direct structural probes for mapping the topography of active sites. nih.gov

The three-dimensional arrangement of atoms (stereochemistry) in a molecule is crucial for its interaction with a biological target. Studies on ribose-modified adenosine analogues have demonstrated that the conformation of the sugar ring plays a key role in receptor recognition. For instance, in P2Y₁ receptors, a Northern (N) conformation of the ribose ring is favored for binding. nih.gov An analogue constrained to an (N) conformation was found to be 86-fold more potent as an agonist than its corresponding Southern (S)-isomer. nih.gov This highlights a strict stereochemical requirement for productive binding. The chirality and conformation of the entire molecule, including the purine base, the sugar, and the phosphate (B84403) group, collectively determine its ability to be recognized by an enzyme and to participate in catalysis. researchgate.netnih.gov

Functional Consequences of Chemical Modifications

Modifications to the ribose and phosphate components of adenosine analogues can have profound effects on their biological function. Research has shown that even minor alterations to the ribose ring can drastically reduce affinity for adenosine receptors, indicating that the sugar is a critical recognition element. nih.gov For example, replacing the ribose with constrained carbocyclic rings or acyclic sugar analogues often leads to poor receptor affinity. nih.govnih.gov

Similarly, changes to the phosphate group can alter a compound's activity. The number and position of phosphate groups are critical; for instance, bisphosphate derivatives of adenosine analogues have been extensively studied as P2Y₁ receptor antagonists. nih.gov The chemical nature of the phosphate backbone is also a target for modification, with substitutions like phosphoramidates or phosphorodithioates being used to enhance nuclease resistance and thermal stability. beilstein-journals.org These modifications can influence how the molecule interacts with proteins and other nucleic acids. beilstein-journals.org

| Analogue | Modification | Activity | Potency |

|---|---|---|---|

| (N)-Methanocarba-6-NH₂ | Ribose constrained to Northern (N) conformation | Pure Agonist | EC₅₀ = 155 nM |

| (S)-Methanocarba-6-NH₂ | Ribose constrained to Southern (S) conformation | Agonist | 86-fold less potent than (N)-isomer |

| Carbocyclic N⁶-methyl-2′-deoxyadenosine bisphosphate | Carbocyclic ring replaces ribose | Pure Antagonist | Equipotent to ribose analogue (MRS 2179) |

| 2-chloro-N⁶-methyl-(N)-methanocarba | (N) conformation + 2-chloro, N⁶-methyl | Antagonist | IC₅₀ = 51.6 nM |

| Cyclobutyl analogue | Cyclobutyl ring replaces ribose | Antagonist | IC₅₀ = 805 nM |

| Morpholine ring-containing analogues | Morpholine ring replaces ribose | Nearly Inactive |

The stability of a ligand within an enzyme's active site is governed by a network of non-covalent interactions, primarily hydrogen bonds and π-stacking. Hydrogen bonds form between specific donor and acceptor atoms on the ligand and the protein, providing specificity. The purine ring of benzoadenosine, with its nitrogen and oxygen atoms, can participate in these crucial interactions. researchgate.net

π-stacking interactions occur between aromatic rings, such as the expanded benzopurine system of lin-benzoadenosine and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the enzyme active site. researchgate.netnih.gov The strength of these stacking interactions is dependent on the geometry (e.g., vertical and twist angles) between the interacting rings. researchgate.net The larger aromatic surface of the lin-benzo modification can potentially lead to stronger stacking forces, contributing to higher binding affinity, provided the active site can accommodate it. nih.gov

Utility as Fluorescent Probes in Biochemical and Cellular Systems

A key advantage of benzoadenosine derivatives, particularly the lin-benzo analogues, is their intrinsic fluorescence. researchgate.net This property allows them to be used as probes to monitor molecular interactions and events in real-time without the need for bulky, external fluorescent tags that could interfere with the biological process under study. nih.gov

When a fluorescent analogue like lin-benzo-ATP binds to an enzyme, its fluorescence properties (such as intensity, lifetime, and emission wavelength) can change in response to the new microenvironment of the active site. nih.gov These changes provide valuable information about the binding event, conformational changes in the protein, and the kinetics of the interaction. nih.gov The sensitivity of fluorescence makes it a powerful technique for studying nucleic acids and their interactions with proteins. nih.gov Fluorescent probes derived from natural products and their synthetic analogues are increasingly used for a wide range of applications, from real-time monitoring of biological samples to tracking drug delivery within cells. mdpi.com

Principles of Enhanced Fluorescence in Benzoadenosine Derivatives

The fluorescence of benzoadenosine derivatives, such as the structurally related and well-studied 1,N6-ethenoadenosine (ε-Ado), is significantly enhanced compared to their parent adenine (B156593) nucleosides. This enhancement is attributed to the extension of the purine's aromatic system by the additional fused ring, which increases the rigidity of the molecule and the quantum yield of fluorescence. The fluorescence properties are highly sensitive to the microenvironment, making these compounds excellent probes.

Several factors influence the fluorescence intensity and lifetime of these derivatives:

Stacking Interactions: In dinucleotides like nicotinamide (B372718) 1,N6-ethenoadenine dinucleotide (ε-NAD+), intramolecular stacking between the ethenoadenine and nicotinamide rings leads to quenching of the ethenoadenine fluorescence. The degree of quenching can be used to calculate the equilibrium between "open" and "stacked" conformations. For instance, in a neutral aqueous solution at 25°C, approximately 45 ± 5% of ε-NAD+ molecules exist in a stacked conformation acs.org.

Solvent and Environmental Polarity: The fluorescence of ethenoadenosine derivatives is sensitive to the polarity of the solvent. Changes in the emission spectrum can occur upon binding to macromolecules, reflecting the altered polarity of the binding site environment. For example, the fluorescent analog 8-NBD-cAMP exhibits a significant change in fluorescence intensity depending on the polarity of its surroundings, which occurs upon binding to a cyclic nucleotide-binding domain (CNBD) researchgate.net.

Protonation: The protonation state of the heterocyclic ring system can significantly impact fluorescence. Studies on ε-Ado have shown that protonation at specific nitrogen atoms can either enhance or quench fluorescence, providing insights into the electronic structure of the excited state.

Quenching by Amino Acid Residues: Proximity to certain amino acid residues, particularly tryptophan, can lead to complete quenching of the ethenoadenine fluorescence. This phenomenon is due to photoinduced electron transfer (PET) and is highly dependent on the distance and orientation between the fluorophore and the quenching residue. This property is exploited in studying protein-nucleotide interactions and conformational changes. acs.orgnih.gov

The spectral properties of these fluorescent analogs are crucial for their application. The table below summarizes the typical fluorescence excitation and emission maxima for a representative ethenoadenosine derivative.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| 1,N6-ethenoadenosine (in water) | ~300 | ~410 | ~0.5 | acs.org |

| ε-NAD+ (in water) | ~300 | ~410 | 0.028 | acs.org |

Table 1: Representative Spectroscopic Properties of Ethenoadenosine Derivatives.

The significant difference in quantum yield between the monomer and the dinucleotide highlights the impact of intramolecular interactions on the fluorescence output.

Applications in Quantifying Ligand Binding and Conformational Dynamics via Fluorescence Polarization

Fluorescence polarization (FP) is a powerful technique that utilizes the change in the apparent size of a fluorescent molecule upon binding to a larger partner. When a small, fluorescently labeled ligand like a benzoadenosine derivative is in solution, it rotates rapidly, and its emitted fluorescence is depolarized. Upon binding to a larger molecule, such as a protein or nucleic acid, its rotational motion is slowed, resulting in an increase in the polarization of the emitted light. This change in polarization can be used to quantify binding affinities and study the kinetics of molecular interactions.

Quantifying Ligand Binding:

A common application of FP is in competitive binding assays to determine the affinity of non-fluorescent ligands. In this setup, a fluorescent benzoadenosine analog (the tracer) is incubated with its target receptor, resulting in a high FP signal. When a non-labeled competing ligand is introduced, it displaces the tracer from the receptor, leading to a decrease in the FP signal as the small fluorescent molecule is released into the solution and tumbles more freely.

The data from such an experiment can be used to determine the half-maximal inhibitory concentration (IC50) of the competing ligand, which can then be used to calculate its binding affinity (Ki).

| Competitor Ligand | IC50 (nM) | Calculated Ki (nM) |

| Unlabeled cAMP | 150 | 145 |

| Compound X | 50 | 48 |

| Compound Y | 500 | 490 |

Table 2: Illustrative data from a competitive fluorescence polarization assay for a cAMP-binding protein using a fluorescent cAMP analog as a tracer. The IC50 values represent the concentration of the competitor ligand required to displace 50% of the fluorescent tracer.

This method is homogeneous, rapid, and amenable to high-throughput screening for the discovery of new ligands. researchgate.netnih.gov

Probing Conformational Dynamics:

Fluorescence polarization can also provide insights into the conformational dynamics of macromolecules. Changes in the local environment of the fluorescent probe, which can be a benzoadenosine derivative covalently attached to a specific site on a protein or nucleic acid, can alter its rotational freedom and thus the FP signal.

For example, if a protein undergoes a conformational change that restricts the movement of the attached fluorescent nucleotide, an increase in FP will be observed. This can be used to monitor enzyme activity, such as the elongation of a nucleic acid by a polymerase, where the fluorescently labeled template is drawn into the enzyme's active site, restricting its motion. nih.govbmglabtech.com

Furthermore, by monitoring time-resolved fluorescence anisotropy, it is possible to gain information about the flexibility and dynamics of the region where the fluorescent probe is located. A more flexible region will allow for greater rotational freedom of the probe, leading to faster depolarization of the fluorescence. This approach has been used to study the conformational fluctuations of secondary and tertiary structures in proteins and nucleic acids. acs.orgnih.govnih.gov

| Biological Process | Change in Fluorescence Polarization | Interpretation |

| Ligand Binding | Increase | Formation of a larger complex, reduced rotational freedom of the probe. |

| Protein Folding | Increase | The probe becomes incorporated into a more ordered and restricted environment. |

| Enzyme Catalysis | Increase/Decrease | Conformational changes associated with substrate binding and product release can alter the probe's mobility. |

| Nucleic Acid Hybridization | Increase | Formation of a more rigid double-stranded structure. |

Table 3: General applications of fluorescence polarization in studying biomolecular dynamics using fluorescent nucleotide analogs.

Contributions to Cellular Signaling Pathway Research

Elucidation of Cyclic AMP-Dependent Signaling Mechanisms

The cAMP signaling pathway is a primary intracellular cascade that governs a vast array of physiological processes. The development of specific analogs like N6-Benzoyladenosine 3'-5'-monophosphate has been instrumental in clarifying the intricate mechanisms of this pathway.

N6-Benzoyladenosine 3'-5'-monophosphate is recognized as a potent, cell-permeable activator of Protein Kinase A (PKA), the principal effector of cAMP signaling. scbt.com Its utility as a research tool stems from modifications at the N6 position of the adenine (B156593) ring, which confers selectivity for PKA. nih.gov This selectivity allows researchers to discriminate between signaling events mediated by PKA and those mediated by other cAMP-binding proteins, such as the Exchange protein directly activated by cAMP (Epac). nih.gov

By using N6-modified cAMP derivatives, including N6-Benzoyladenosine 3'-5'-monophosphate, scientists can specifically activate PKA and study its downstream effects. nih.gov This has been crucial for investigating the regulation of PKA activity. For instance, studies have detailed how hormones and other stimuli alter the activation state of PKA, and cell-permeable activators are essential for mimicking and dissecting these events in a controlled laboratory setting. nih.gov Furthermore, related benzoadenine nucleotides have been used in fluorescence spectroscopy and steady-state kinetics to probe the nucleotide-binding sites of the PKA holoenzyme and its catalytic subunit, providing precise data on binding affinities and conformational changes. nih.gov Such studies reveal that these analogs can bind rigidly within the active site, offering detailed insights into the enzyme's structure-function relationship. nih.gov

Cellular signaling is not a linear process but a complex web of interconnected pathways. cAMP analogs have been instrumental in uncovering the crosstalk between the cAMP pathway and other major signaling cascades, such as the Transforming Growth Factor-beta (TGF-beta) pathway, which primarily signals through Smad proteins. nih.govnih.gov

Research has identified bidirectional crosstalk between the cAMP and TGF-beta signaling systems. nih.gov For example, activators of the cAMP pathway can inhibit certain effects of TGF-beta1, demonstrating a direct regulatory interaction. nih.gov The TGF-beta/Smad pathway itself is a hub for crosstalk, interacting with numerous other cascades, including the MAP kinase and PI3K-Akt pathways, which can also be influenced by cAMP levels. nih.govnih.gov Understanding these intersections is critical, as they produce context-dependent biological outcomes that are vital for development and tissue homeostasis. nih.gov The ability to selectively modulate the cAMP/PKA axis with tools like N6-Benzoyladenosine 3'-5'-monophosphate allows researchers to isolate and study the specific contributions of this pathway to the broader signaling network.

Fundamental Insights into Cellular Energy Homeostasis

Beyond its role in signal transduction, cAMP and its parent molecule, adenosine (B11128) monophosphate (AMP), are central to regulating cellular energy. Analogs of these nucleotides have provided fundamental insights into the enzymes that sense and manage the cell's energy status.

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor, activated by an increasing ratio of AMP to ATP. nih.govmdpi.com This activation triggers a metabolic switch, enhancing catabolic pathways that produce ATP while inhibiting anabolic, energy-consuming processes. nih.govmdpi.com

The study of AMPK and other nucleotide-sensing enzymes has been greatly facilitated by the use of nucleotide analogs. Research using various AMP analogs has demonstrated how structural modifications affect their ability to act as substrates or inhibitors for enzymes that interact with AMP. nih.gov These studies help to correlate the molecular conformation of an analog with its biological activity, providing a roadmap for designing compounds that can specifically modulate nucleotide-metabolizing enzymes. nih.gov Given that AMPK dysfunction is linked to numerous diseases, the development of direct activators is a significant area of research. nih.govmdpi.com The use of nucleotide analogs as investigative tools is foundational to these efforts, allowing scientists to probe the allosteric binding sites and activation mechanisms of energy-sensing enzymes like AMPK. mdpi.com

Advanced Research Methodologies and Analytical Characterization Techniques

Chromatographic and Electrophoretic Methods for Purification and Analysis

Chromatographic and electrophoretic techniques are essential for the isolation of Benzoadenosine (B1666586) 3'-5'-monophosphate from synthesis reactions or biological extracts and for verifying its purity and identity.

Anion-exchange chromatography is a powerful technique for the purification of negatively charged molecules like Benzoadenosine 3'-5'-monophosphate, which carries a net negative charge due to its phosphate (B84403) group. This method is also highly effective for separating different isozymes of enzymes that bind to the nucleotide.

Purification Principle: The process utilizes a stationary phase consisting of a solid support matrix functionalized with fixed positive charges, such as diethylaminoethyl (DEAE) groups. When a solution containing this compound is passed through the column at an appropriate pH and low ionic strength, the negatively charged nucleotide binds to the positively charged resin. Contaminants that are neutral or positively charged pass through the column and are washed away.

Elution and Analysis: The bound nucleotide is subsequently eluted by increasing the salt concentration of the buffer (e.g., using a linear gradient of NaCl). The negatively charged salt ions compete with the nucleotide for the binding sites on the resin, eventually displacing it. Fractions are collected and monitored by UV absorbance at 256 or 275 nm to detect the nucleotide-containing fractions. This method provides high-resolution separation, yielding a highly purified and concentrated product.

Thin-Layer Chromatography (TLC) and electrophoresis are valuable analytical methods for the rapid assessment of the purity and confirmation of the identity of this compound. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, fast, and cost-effective method to separate components in a mixture. chemicalbook.com A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (solvent system), which moves up the plate by capillary action. caymanchem.com Separation is achieved based on the differential partitioning of the compound between the stationary and mobile phases. hmdb.ca

The position of the compound is characterized by its retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemicalbook.comresearchgate.net The Rf value is characteristic for a given compound under specific conditions (stationary phase, mobile phase, temperature). Purity can be assessed by the presence of a single spot, and identity can be confirmed by comparing the Rf value to that of a known standard run on the same plate. Visualization is often achieved under UV light, where the compound appears as a dark spot on a fluorescent background. researchgate.net

Table 2: Principles of Chromatographic and Electrophoretic Analysis

| Technique | Principle of Separation | Key Parameter | Application |

|---|---|---|---|

| Anion-Exchange Chromatography | Reversible binding to a positively charged stationary phase based on net negative charge. | Salt concentration for elution | Purification from synthesis mixtures and biological extracts. |

| Thin-Layer Chromatography | Differential partitioning between a stationary phase and a mobile phase based on polarity. | Retention Factor (Rf) | Purity assessment and identity confirmation. |

| Gel Electrophoresis | Migration through a porous gel matrix in an electric field based on size and charge. | Migration distance/rate | Purity and integrity analysis. |

Electrophoresis: Gel electrophoresis separates molecules based on their size and charge by driving them through a porous gel matrix with an electric field. Since the phosphate group gives this compound a net negative charge, it will migrate towards the positive electrode (anode). This technique can effectively separate the compound from unreacted precursors or degradation products of different sizes or charge states. The presence of a single, sharp band upon visualization (e.g., by UV shadowing or fluorescence) indicates a high degree of purity. Its migration can be compared against known standards to confirm its identity.

An article focusing on the chemical compound “this compound” cannot be generated as requested. Extensive searches of scientific literature and chemical databases did not yield specific information or research findings for a compound with this exact name, particularly in the context of the advanced analytical methodologies outlined.

The scientific literature extensively covers a related, fluorescent analog of cyclic adenosine (B11128) monophosphate (cAMP) known as 1,N6-ethenoadenosine 3',5'-cyclic monophosphate (ε-cAMP) . It is possible that "Benzoadenosine" was intended to refer to this or a similar modified nucleotide. However, even for ε-cAMP, published research does not align with the specific analytical techniques required by the outline:

Radioactive Phosphate Exchange Reactions: While this method has been historically used for the analysis of unmodified adenosine 3',5'-monophosphate, its specific application for detecting a "benzo" or "etheno" derivative is not described in the available literature.

Enzyme-Coupled Luminescent Assays: This technique is well-established for quantifying nucleotides like AMP and cAMP, typically by converting them into ATP to drive a luciferase-based reaction. However, specific protocols, data, or findings for the application of this assay to "this compound" or ε-cAMP are not documented.

Single-Molecule Electrical Measurement: Research in this emerging field has focused on the direct electrical detection and discrimination of standard nucleotides like cAMP, ATP, ADP, and AMP. There is no available research detailing the application of this methodology to "this compound" or its plausible analog, ε-cAMP.

Due to the lack of scientifically verifiable information and detailed research findings for "this compound" within the specified analytical framework, generating a thorough and accurate article that adheres to the provided outline is not possible. Proceeding would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.

Future Directions and Evolving Research Avenues

Design and Synthesis of Next-Generation Benzoadenosine (B1666586) Analogues

The creation of novel analogues of cyclic nucleotides is fundamental to pushing the boundaries of biological research. These synthetic molecules are engineered to have specific properties that allow for more detailed and controlled investigation of signaling pathways.

Targeted Modifications for Enhanced Specificity in Biochemical Probing

The development of next-generation benzoadenosine analogues focuses on targeted chemical modifications to achieve enhanced specificity for their biological targets. Researchers are designing and synthesizing analogues that can act as highly selective probes for enzymes like protein kinases, phosphodiesterases (PDEs), and nucleotide-binding proteins. For example, a series of adenosine (B11128) 5'-phosphonate analogues have been designed to mimic the naturally occurring adenosine monophosphate, serving as potential chain terminators for viral polymerases. nih.govresearchgate.net

Modifications are not limited to the phosphate (B84403) group. The synthesis of 8-spin-labeled analogues of AMP, such as 8-[[[(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl]methyl]thio]adenosine 5'-phosphate (8-slAMP), creates probes that can be used in Electron Paramagnetic Resonance (EPR) spectroscopy to study the binding and conformation of the analogue within an enzyme's active site. nih.gov Such probes are invaluable for mapping the binding pockets of proteins that recognize AMP in a syn conformation. nih.gov Another approach involves creating analogues like (Rp)-cAMPS, a stereospecific cAMP phosphorothioate, which can act as an antagonist and stabilize inactive conformations of target proteins, providing insights into the mechanics of allosteric inhibition. psu.edu

These tailored modifications allow for the dissection of complex signaling networks by providing tools that can selectively interact with or report on the activity of specific proteins within the cell. nih.govspandidos-publications.com

| Analogue Type | Modification Strategy | Research Application |

| Adenosine 5'-phosphonates | Mimic natural AMP | Antiviral activity, chain termination in polymerases nih.govresearchgate.net |

| 8-spin-labeled AMP (8-slAMP) | Addition of a nitroxide spin label at the 8-position | EPR studies of enzyme-ligand binding and conformation nih.gov |

| (Rp)-cAMPS | Phosphorothioate substitution | Studying allosteric inhibition and protein conformational states psu.edu |

| γ-modified ATP analogues | Alkyne reporter handle on the gamma-phosphate | Probing kinase-substrate interactions and post-translational modifications purdue.edu |

Exploration of Orthogonal Reactivity for Advanced Chemical Biology Tools

Orthogonal reactivity is a powerful concept in chemical biology where specially designed chemical groups on a molecule react specifically with a partner group, without interfering with the native biochemistry of the cell. nih.govrsc.org This allows for the precise labeling and tracking of biomolecules. The development of benzoadenosine analogues with "clickable" functional groups is a key area of future research.

By incorporating functionalities like azides or alkynes into cyclic nucleotide analogues, researchers can use bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach fluorescent dyes, affinity tags, or other reporter molecules. nih.gov This strategy has been demonstrated with γ-modified ATP analogues bearing a phospho-alkyne handle, which can be used to label the substrates of protein kinases. purdue.edu These approaches pave the way for the synthesis of highly functionalized oligonucleotides and nucleotide probes for a variety of applications, from diagnostics to next-generation sequencing. nih.gov The ability to perform multiple, mutually orthogonal reactions simultaneously allows for the labeling of several different biomolecules in a complex system, providing a more detailed picture of cellular processes. nih.gov

Integration with High-Resolution Structural Biology Techniques

Understanding the precise three-dimensional interactions between benzoadenosine analogues and their target proteins is crucial for interpreting experimental results and for the rational design of new and improved probes. High-resolution structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable for this purpose.

For instance, X-ray crystallography has been used to reveal how the antagonist analogue (Rp)-cAMPS binds to and stabilizes an inactive conformation of the regulatory subunit of protein kinase A, a feat previously thought only possible by the binding of the catalytic subunit. psu.edu This structural insight highlights the subtle chemical features that determine whether an analogue will be an agonist or an antagonist. The wealth of structural data on cyclic-di-AMP bound to various proteins and riboswitches has provided deep insights into the mechanisms of nucleotide specificity and signaling. pnas.org Future efforts will focus on capturing structures of novel benzoadenosine analogues in complex with a wider array of cellular targets, including enzymes from pathogenic organisms, to guide the development of new therapeutic agents.

Computational Chemistry and Molecular Dynamics Simulations of Nucleotide-Enzyme Interactions

Computational methods are becoming increasingly powerful tools for studying the dynamic nature of nucleotide-enzyme interactions. Molecular dynamics (MD) simulations, in particular, can provide an atomistic view of how ligands like benzoadenosine analogues bind to their protein targets and the conformational changes that ensue. youtube.com

MD simulations have been successfully used to investigate the binding of various natural cyclic dinucleotides to the human STING protein, revealing how subtle differences in the ligand's structure affect its binding affinity and the protein's dynamics. nih.gov These simulations can identify key residues involved in the binding process and elucidate the role of water molecules in mediating these interactions. nih.gov Advanced techniques like steered molecular dynamics can be used to model the entire process of a ligand entering or exiting a binding site, identifying critical residues that control this process. youtube.com Such computational studies not only complement experimental data but also provide predictive power for designing new analogues with enhanced binding properties or for understanding the mechanisms of drug resistance. nih.govyoutube.com

| Simulation Technique | Application in Nucleotide-Enzyme Research | Key Insights |

| Conventional Molecular Dynamics (cMD) | Studying the stability and dynamics of ligand-protein complexes. nih.govmdpi.com | Reveals conformational changes, key interacting residues, and the role of solvent. nih.gov |

| Accelerated Molecular Dynamics (aMD) | Enhancing sampling to observe rare events like spontaneous binding and unbinding. nih.gov | Enables calculation of binding thermodynamics and kinetics. nih.gov |

| Steered Molecular Dynamics (SMD) | Simulating the pathway of a ligand into or out of a binding pocket. youtube.com | Identifies functional residues controlling ligand migration and potential for novel inhibitor design. youtube.com |

Broadening the Scope of Biological Systems for Fundamental Mechanistic Discovery

While much of the initial research on cyclic nucleotide signaling was conducted in model organisms, there is a significant push to explore the roles of these signaling molecules in a broader range of biological systems. The discovery of cyclic-di-AMP as a crucial second messenger in bacteria has opened up a vast field of research into its roles in bacterial physiology, from biofilm formation to virulence and antibiotic resistance. biorxiv.orgresearchgate.net

Future research using novel benzoadenosine analogues will delve into the signaling networks of a wider variety of organisms, including pathogenic bacteria, archaea, and viruses. nih.govnih.gov For example, understanding how pathogens use cyclic nucleotides to regulate their life cycles and interact with their hosts can reveal new targets for antimicrobial drugs. nih.gov The finding that bacteria-derived c-di-AMP can trigger an innate immune response in host cells highlights the importance of studying these signaling pathways at the host-pathogen interface. pnas.org By applying advanced chemical probes and analytical methods to these diverse systems, researchers can uncover fundamental mechanistic principles of cyclic nucleotide signaling and its impact on health and disease.

Q & A

Q. How is cAMP synthesized and degraded in cellular systems, and what experimental methods validate these pathways?

cAMP is synthesized from ATP via adenylate cyclase (AC) activation, often triggered by G protein-coupled receptors (GPCRs). Degradation occurs via phosphodiesterases (PDEs) that hydrolyze cAMP to 5'-AMP. To validate these pathways:

- Use AC inhibitors (e.g., SQ22536) or PDE inhibitors (e.g., IBMX) in cell lysates, followed by cAMP quantification via ELISA or radioimmunoassay .

- Monitor real-time cAMP dynamics using FRET-based biosensors (e.g., EPAC-based probes) in live cells .

Q. What are the standard methodologies for quantifying cAMP in biological samples?

- Competitive ELISA : Utilizes anti-cAMP antibodies and enzyme-linked tracers; suitable for plasma, serum, and tissue homogenates. Cross-reactivity with similar nucleotides (e.g., cGMP) must be assessed .

- Protein Binding Assay : Relies on cAMP binding to protein kinase A (PKA), detected via radioactive or fluorescent tracers. Offers sensitivity down to 0.05–0.10 pmol .

- HPLC-MS/MS : Provides high specificity by separating cAMP from structurally related molecules (e.g., 3'-AMP, 5'-AMP) based on retention time and mass-to-charge ratio .

Q. What are the primary physiological roles of cAMP, and how are these studied in vitro?

cAMP acts as a second messenger in pathways regulating metabolism, gene expression, and ion channel activity. Key models include:

- Cardiomyocytes : Assess cAMP's role in enhancing contractility via calcium handling (e.g., using patch-clamp electrophysiology) .

- Neuronal Cultures : Study cAMP-dependent synaptic plasticity using forskolin (AC activator) or PDE4 inhibitors .

Advanced Research Questions

Q. How can compartmentalization of cAMP signaling lead to contradictory data, and what experimental strategies address this?

cAMP signals are spatially restricted due to AC/PDE localization and scaffolding proteins (e.g., AKAPs). Discrepancies arise when bulk measurements (e.g., ELISA) miss subcellular gradients. Solutions include:

Q. What structural features of cAMP dictate its specificity in binding effector proteins (e.g., PKA, EPAC)?

The 3',5'-cyclic phosphate and ribose conformation are critical. Techniques to probe interactions:

Q. How do researchers reconcile discrepancies in cAMP levels reported across studies of the same tissue?

Variability stems from:

- Sample preparation : Rapid PDE activation during tissue homogenization can degrade cAMP. Use snap-freezing in liquid nitrogen and PDE inhibitors .

- Assay cross-reactivity : Validate ELISA kits against structurally similar nucleotides (e.g., 2',3'-cAMP) .

- Species- and tissue-specific AC/PDE isoforms : Profile isoform expression via qPCR or Western blotting .

Q. What advanced models are used to study non-canonical cAMP signaling (e.g., mitochondrial or nuclear roles)?

- CRISPR-engineered cells : Knock out nuclear AC isoforms (e.g., soluble AC) to isolate mitochondrial cAMP effects .

- Organoid systems : Investigate cAMP's role in tissue development using intestinal or cerebral organoids treated with pathway-specific agonists/antagonists .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.